molecular formula C10H18ClNO B1454364 2-chloro-N-(cyclohexylmethyl)-N-methylacetamide CAS No. 895244-96-9

2-chloro-N-(cyclohexylmethyl)-N-methylacetamide

Cat. No. B1454364
CAS RN: 895244-96-9
M. Wt: 203.71 g/mol
InChI Key: KFSDXOJJSMRMKQ-UHFFFAOYSA-N
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Description

“2-chloro-N-(cyclohexylmethyl)-N-methylacetamide” is a chemical compound with the linear formula C14H18ClNO . It is a synthetic compound and its CAS Number is 892147-53-4 .

Scientific Research Applications

Antimicrobial Activity

The structure of 2-chloro-N-(cyclohexylmethyl)-N-methylacetamide suggests potential antimicrobial properties. Similar compounds have been synthesized and studied for their effectiveness against bacterial (Gram-positive and Gram-negative) and fungal species. These studies often involve turbidimetric methods to evaluate in vitro antimicrobial activity .

Antiproliferative Agents

Compounds related to 2-chloro-N-(cyclohexylmethyl)-N-methylacetamide have been explored as antiproliferative agents, particularly against cancer cell lines such as human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay is commonly used to assess the anticancer activity of these compounds .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between compounds like 2-chloro-N-(cyclohexylmethyl)-N-methylacetamide and their target receptors. These studies help in predicting the binding mode and efficacy of the compounds, which is essential for rational drug design .

Drug Resistance Combat

The rise of drug-resistant pathogens and cancer cells has led to an increased interest in compounds that can serve as lead compounds for new therapeutic agents. 2-chloro-N-(cyclohexylmethyl)-N-methylacetamide derivatives could be studied for their potential to combat antimicrobial and anticancer drug resistance .

Pharmacological Studies

The pharmacological activities of compounds structurally similar to 2-chloro-N-(cyclohexylmethyl)-N-methylacetamide, including their physicochemical properties and spectroanalytical data, are subjects of ongoing research. These studies contribute to the discovery of new molecules with novel modes of action for treating microbial infections and malignancies .

Synthetic Chemistry

In synthetic chemistry, the compound’s structure provides a framework for creating new derivatives with potential medicinal properties. The synthesis process involves confirming the molecular structures through various analytical methods, including NMR, IR, and elemental analysis .

Medicinal Chemistry

The compound’s derivatives are of interest in medicinal chemistry for their potential to exhibit various medicinal properties, such as anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. The thiazole nucleus, in particular, has been reported to have these properties .

Chemical Nomenclature and Classification

Understanding the nomenclature and classification of compounds like 2-chloro-N-(cyclohexylmethyl)-N-methylacetamide is essential for chemical communication. Resources like Chemistry LibreTexts provide valuable information on naming cycloalkanes and related compounds, which is fundamental for students and researchers in the field .

properties

IUPAC Name

2-chloro-N-(cyclohexylmethyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO/c1-12(10(13)7-11)8-9-5-3-2-4-6-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSDXOJJSMRMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(cyclohexylmethyl)-N-methylacetamide

CAS RN

895244-96-9
Record name 2-chloro-N-(cyclohexylmethyl)-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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